1-(Cyclopropylmethyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(Cyclopropylmethyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

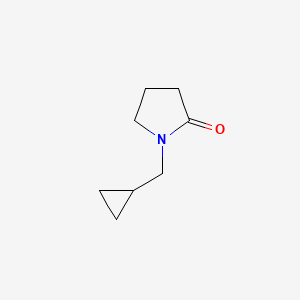

This compound is characterized by the following structural formula:

This compound features a pyrrolidine ring substituted with a cyclopropylmethyl group at the nitrogen atom, which may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrrolidin-2-one exhibit significant antimicrobial activity. For instance, compounds containing similar structural motifs have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Research has demonstrated that this compound and its derivatives may possess anticancer properties. A study highlighted that certain pyrrolidinones can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's ability to modulate these pathways could be linked to its structural features, which enhance binding affinity to target proteins involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as kinases involved in signal transduction pathways.

- Receptor Modulation : It can act as a ligand for certain receptors, influencing downstream signaling cascades that affect cell growth and differentiation.

Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to evaluate the compound's effectiveness. Results indicated a significant zone of inhibition, suggesting potent antimicrobial activity compared to control compounds.

| Bacterial Strain | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 8 |

Study 2: Anticancer Potential

In another study focused on cancer treatment, this compound was tested on human cancer cell lines. The results showed that the compound reduced cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 40 |

Comparative Analysis

When compared to other similar compounds, such as N-cyclopropyl derivatives, this compound exhibits unique biological profiles that may be attributed to the cyclopropyl group's steric effects and electronic properties. These characteristics can enhance the compound's binding affinity to biological targets.

Properties

CAS No. |

60737-64-6 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(cyclopropylmethyl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H13NO/c10-8-2-1-5-9(8)6-7-3-4-7/h7H,1-6H2 |

InChI Key |

UYTDNJPNLXAIRV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CC2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.